Butanamide, N-tetrahydrofurfuryl-
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Overview
Description
Butanamide, N-tetrahydrofurfuryl- is an organic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.2368 g/mol It is a derivative of butanamide, where the amide nitrogen is substituted with a tetrahydrofurfuryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-tetrahydrofurfuryl- typically involves the reaction of butanamide with tetrahydrofurfuryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the amide hydrogen with the tetrahydrofurfuryl group .
Industrial Production Methods
Industrial production of Butanamide, N-tetrahydrofurfuryl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-tetrahydrofurfuryl- undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and tetrahydrofurfurylamine.
Oxidation: The tetrahydrofurfuryl group can be oxidized to form corresponding lactones or carboxylic acids.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Butanoic acid and tetrahydrofurfurylamine.
Oxidation: Lactones or carboxylic acids.
Substitution: Various substituted amides.
Scientific Research Applications
Butanamide, N-tetrahydrofurfuryl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Butanamide, N-tetrahydrofurfuryl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The tetrahydrofurfuryl group may enhance the compound’s binding affinity and specificity for its targets . The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Butanamide, N-tetrahydrofurfuryl- can be compared with other similar compounds such as:
Butyramide: Similar in structure but lacks the tetrahydrofurfuryl group, resulting in different chemical properties and reactivity.
Acetamide: A smaller amide with different physical and chemical properties.
Propionamide: Another amide with a different alkyl chain length, affecting its solubility and reactivity.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C9H17NO2/c1-2-4-9(11)10-7-8-5-3-6-12-8/h8H,2-7H2,1H3,(H,10,11) |
InChI Key |
CMPSCOBHZJPUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1CCCO1 |
Origin of Product |
United States |
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